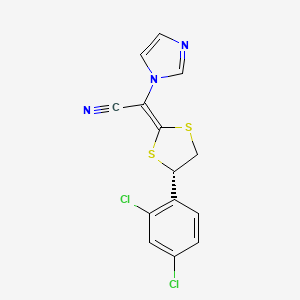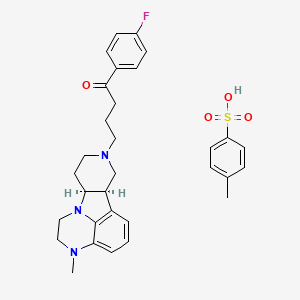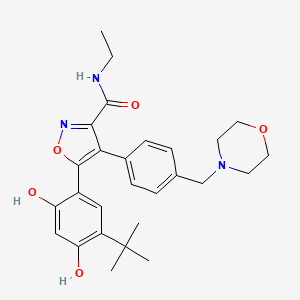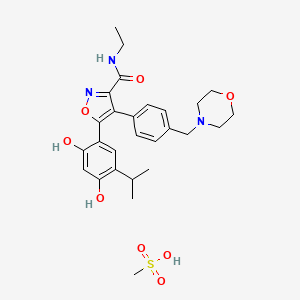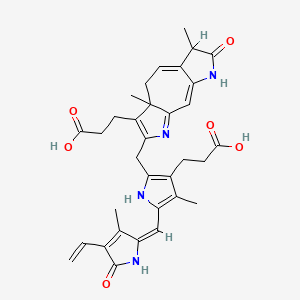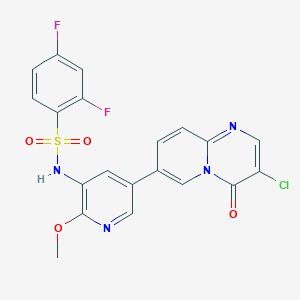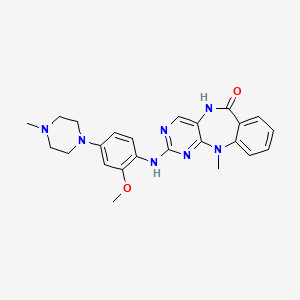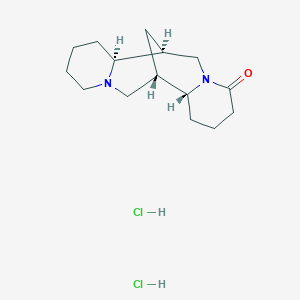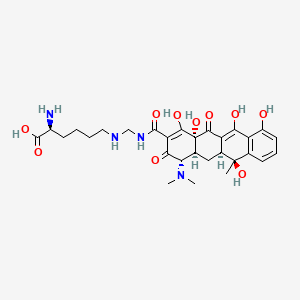
莱姆环素
描述
科学研究应用
莱美素在科学研究中具有广泛的应用:
化学: 用作研究四环素类抗生素行为的模型化合物。
生物学: 用于研究细菌耐药性和抗生素作用机制。
工业: 用于开发新型抗生素制剂和递送系统。
作用机制
生化分析
Biochemical Properties
Lymecycline plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition halts the elongation of polypeptide chains, leading to bacteriostatic effects . Lymecycline interacts with various enzymes and proteins involved in bacterial protein synthesis, including ribosomal RNA and ribosomal proteins .
Cellular Effects
Lymecycline exerts its effects on various types of cells by inhibiting bacterial protein synthesis. This inhibition affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By preventing the synthesis of essential proteins, Lymecycline disrupts bacterial cell function and growth . Additionally, Lymecycline’s lipophilic nature allows it to easily cross cell membranes and passively diffuse through bacterial porin channels .
Molecular Mechanism
The molecular mechanism of Lymecycline involves binding to the 30S ribosomal subunit, which prevents amino-acyl tRNA from binding to the A site of the ribosome. This action inhibits the elongation of polypeptide chains, leading to bacteriostatic effects . Lymecycline’s binding interactions with ribosomal RNA and ribosomal proteins are crucial for its inhibitory action on bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lymecycline can change over time due to its stability and degradation. Lymecycline is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH ranges . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Lymecycline maintaining its bacteriostatic action over extended periods .
Dosage Effects in Animal Models
The effects of Lymecycline vary with different dosages in animal models. At therapeutic doses, Lymecycline effectively treats bacterial infections without significant adverse effects . At high doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . The oral LD50 of Lymecycline in rats is 3200 mg/kg .
Metabolic Pathways
Lymecycline is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. It is absorbed by an active transport process across the intestinal wall, similar to the absorption of carbohydrates . Lymecycline is primarily excreted through the kidneys, with minimal metabolism occurring in the liver .
Transport and Distribution
Lymecycline is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Its lipophilic nature allows it to easily cross cell membranes and accumulate in tissues . The concentration of Lymecycline in the bile can be 10 to 25 times higher than in plasma .
Subcellular Localization
Lymecycline’s subcellular localization is primarily within the cytoplasm, where it exerts its bacteriostatic effects by inhibiting bacterial protein synthesis . Its ability to cross cell membranes and localize within the cytoplasm is facilitated by its lipophilic nature .
准备方法
莱美素是一种由发酵产物衍生的半合成产品。 合成过程涉及甲醛、赖氨酸和四环素的反应 . 该化合物以黄色、吸湿性粉末形式为特征,易溶于水,微溶于乙醇 . 工业生产方法侧重于优化发酵过程和随后的化学修饰,以确保高纯度和高产率。
化学反应分析
莱美素会经历各种化学反应,包括:
氧化: 莱美素在特定条件下可被氧化,导致形成各种氧化产物。
还原: 还原反应可以修饰莱美素分子中的官能团。
取代: 莱美素可以进行取代反应,特别是在氨基和羟基处。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
莱美素经常与其他四环素类抗生素进行比较,例如米诺环素和四环素 . 虽然所有这些化合物都具有相似的作用机制,但莱美素由于其更高的溶解度和吸收效率而独树一帜 . 这使得剂量更低,副作用可能更少。 另一方面,米诺环素和四环素可能需要更高的剂量才能达到相同的治疗效果 .
类似化合物
- 米诺环素
- 四环素
- 多西环素
- 土霉素
莱美素独特的特性使其在临床和研究环境中都成为宝贵的抗生素,在溶解度和吸收方面优于其他四环素类药物。
属性
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCVADFMACKLU-UEPZRUIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
928.1±65.0 | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
992-21-2 | |
| Record name | Lymecycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lymecycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYMECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of lymecycline?
A1: Lymecycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This disrupts the formation of polypeptide chains, ultimately leading to bacterial growth inhibition. []
Q2: Lymecycline has shown efficacy against Mycoplasma pulmonis-induced arthritis in mice. How does it achieve this?
A2: Research suggests that lymecycline effectively reduces the severity of histopathological inflammatory reactions in joints by eradicating viable M. pulmonis. [] This suggests that the persistent arthritis observed in this model is linked to the presence of viable M. pulmonis, which lymecycline effectively targets.
Q3: How does lymecycline's absorption compare to other tetracyclines?
A3: Lymecycline exhibits superior absorption compared to tetracycline hydrochloride, achieving higher serum concentrations. [, ] This difference in absorption can be attributed to lymecycline's higher solubility in body fluids. []
Q4: Does food intake affect lymecycline absorption?
A4: While some studies suggest that milk might impair tetracycline absorption, research indicates that moderate milk consumption does not clinically affect lymecycline absorption. []
Q5: Lymecycline has shown promising results in treating genital chlamydial infections. How does its efficacy compare to azithromycin?
A5: Clinical studies demonstrate that lymecycline and azithromycin exhibit comparable efficacy in eradicating Chlamydia trachomatis in women. [] Both treatments effectively eliminate the infection, with no significant differences observed in microbiological and clinical outcomes.
Q6: How is lymecycline metabolized and excreted?
A6: Information regarding the specific metabolic pathways and excretion routes of lymecycline is limited in the provided research. Further studies are needed to provide a detailed understanding of its metabolic fate.
Q7: What are the potential side effects of lymecycline?
A7: Information regarding specific side effects is outside the scope of this scientific Q&A. It is essential to consult a healthcare professional for comprehensive information on potential adverse effects associated with lymecycline use.
Q8: Is lymecycline safe for use during pregnancy?
A8: Information on the safety of lymecycline during pregnancy is not extensively discussed in the provided research and should always be assessed by a healthcare professional.
Q9: Are there any known drug interactions with lymecycline?
A9: Specific drug interactions are not extensively discussed in the provided research. It's crucial to consult a healthcare professional for a comprehensive assessment of potential drug interactions based on an individual's medical history and current medications.
Q10: What are the mechanisms of resistance to lymecycline?
A10: Bacterial resistance to tetracyclines, including lymecycline, can develop through mechanisms such as ribosomal protection proteins, efflux pumps, and enzymatic inactivation. [] The emergence of resistance highlights the need for judicious antibiotic use and ongoing surveillance.
Q11: Are there different formulations of lymecycline available?
A11: Lymecycline is commercially available in oral capsule formulations. [] Specific formulations and their availability may vary depending on the geographical location.
Q12: What analytical methods are used to determine lymecycline concentrations?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying lymecycline concentrations in biological samples. [] Various HPLC methods have been developed and validated to accurately measure lymecycline levels in different matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



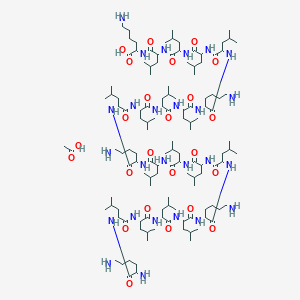
![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
